

chemical structure and properties of Wyosine nucleoside

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Compound of Interest

Compound Name: Wyosine

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Wyosine Nucleoside: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Wyosine (imG) is a hypermodified guanosine analog found at position 37, immediately 3' to the anticodon of phenylalanine tRNA (tRNAPhe), in Archaea and some Eukaryotes.[1][2][3] This tricyclic nucleoside plays a crucial role in maintaining the translational reading frame and ensuring the fidelity of protein synthesis.[4] Its complex structure and biosynthetic pathway make it a subject of significant interest in the fields of molecular biology, biochemistry, and drug development. This guide provides an in-depth overview of the chemical structure, properties, and analysis of **Wyosine**.

Chemical Structure and Properties

Wyosine is characterized by a tricyclic imidazo[1,2-a]purine core attached to a ribose sugar moiety. Its systematic IUPAC name is 3-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-4,6-dimethylimidazo[1,2-a]purin-9-one.[5]

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Table 1: Chemical Identifiers and Properties of **Wyosine**

Property	Value	Reference
IUPAC Name	3-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-4,6-dimethylimidazo[1,2-a]purin-9-one	[5]
Molecular Formula	C14H17N5O5	[5]
Molecular Weight	335.32 g/mol	[5]
Canonical SMILES	<chem>CC1=CN2C(=O)C3=C(N(C2=N1)C)N(C=N3)[C@H]4--INVALID-LINK--CO)O)O</chem>	[5]
InChI Key	JCZSFCLRSONYLH-QYVSTXNMSA-N	[5]
CAS Number	52662-10-9	[5]
PubChem CID	171185	[5]

Table 2: Physicochemical Properties of **Wyosine**

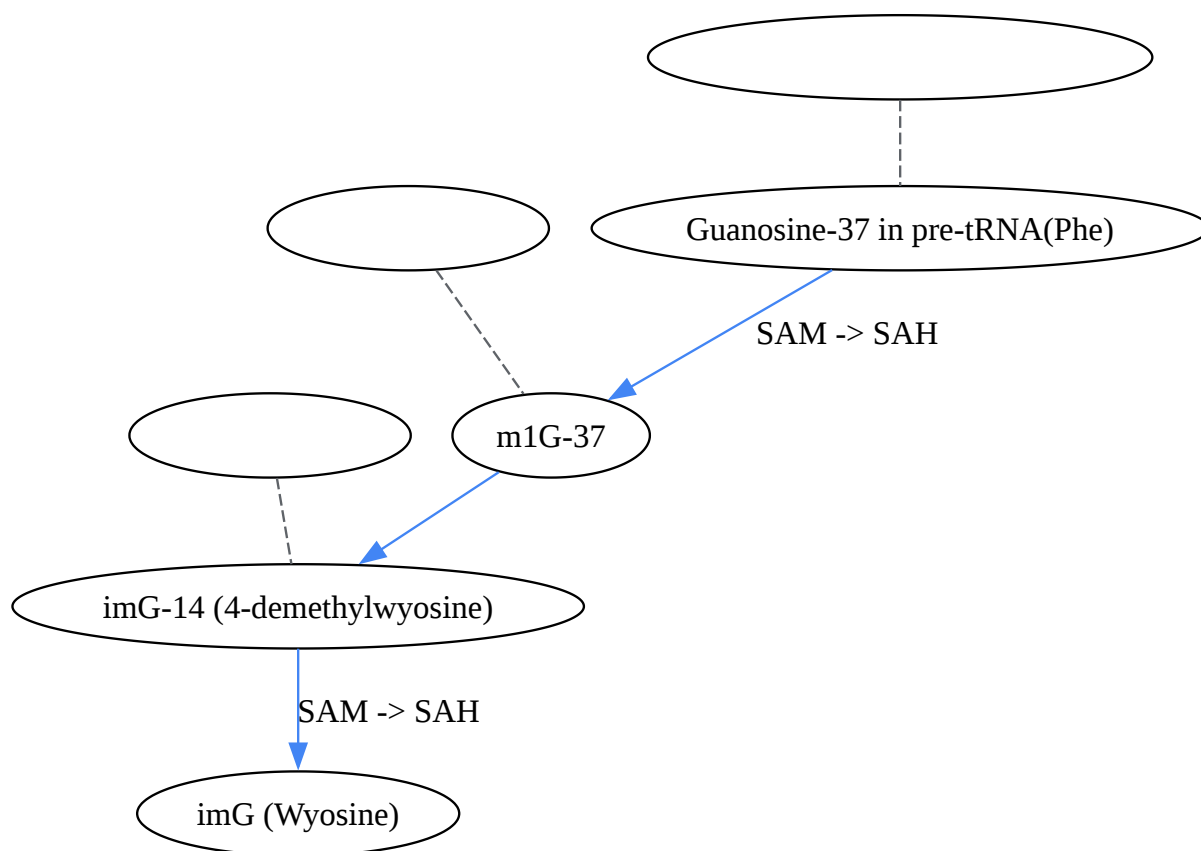
Property	Value	Reference
Melting Point	Data not available	[6][7]
Solubility	Data not available	
UV-Vis Absorption	λ_{max} at 237 nm (for Wyosine dinucleotide, imGpA)	

Table 3: Spectroscopic Data for **Wyosine**

Spectroscopy Type	Data	Reference
1H NMR	Specific chemical shifts and coupling constants for the standalone Wyosine nucleoside are not readily available in the cited literature. A study on 2-methylwyosine provides some comparative data.	[8]
13C NMR	Specific chemical shifts for the standalone Wyosine nucleoside are not readily available in the cited literature. Data for 2',3',5'-Tri-O-acetyl-wyosine is available.	[9]
Mass Spectrometry	The molecular weight of Wyosine is 335 Da. In mass spectrometry analysis of tRNA digests, Wyosine is often observed as a dinucleotide with adenosine (imGpA) with an m/z of 665. Fragmentation of imGpA includes the loss of the imG base (m/z 462.1), adenosine (m/z 268.1), and the imG nucleoside (m/z 398.2).	[3][6]

Biosynthesis of Wyosine

The biosynthesis of **Wyosine** is a multi-step enzymatic process that begins with a guanosine residue at position 37 of the pre-tRNA^{Phe}. The pathway involves a series of modifications catalyzed by specific enzymes.



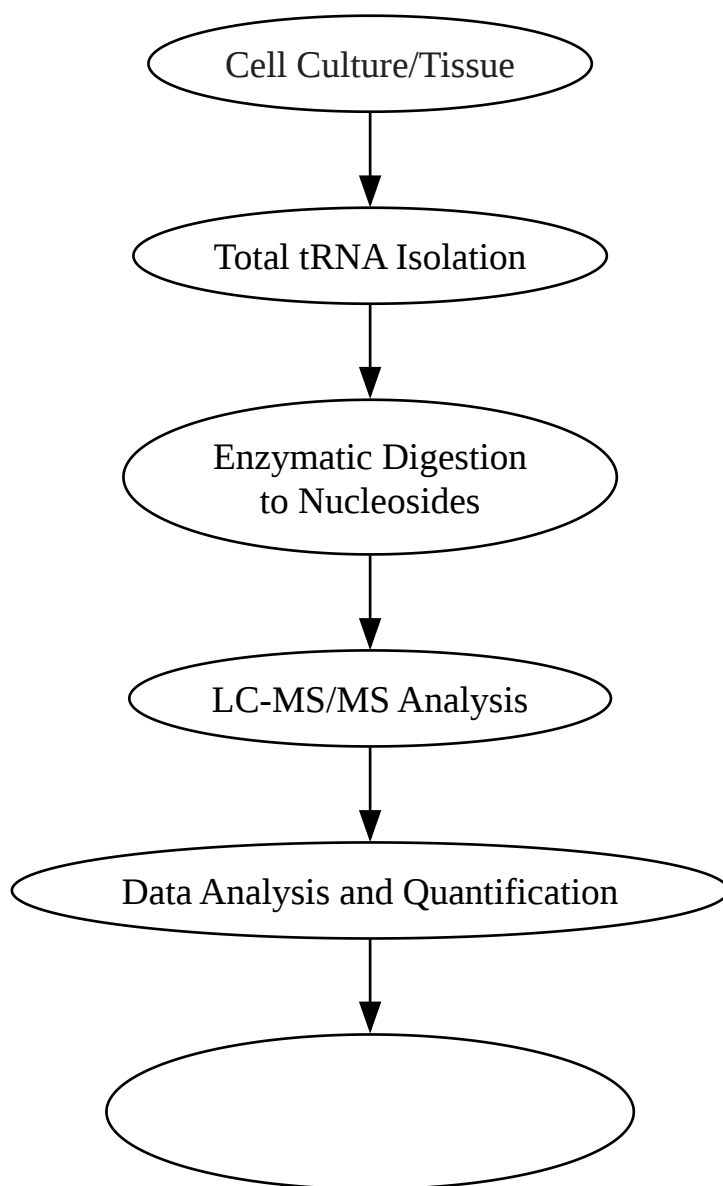
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The biosynthesis starts with the methylation of guanosine at position 37 (G37) to form 1-methylguanosine (m1G37), a reaction catalyzed by the Trm5 methyltransferase using S-adenosylmethionine (SAM) as the methyl donor.[4][10] Subsequently, the enzyme Taw1 (in Archaea) or TYW1 (in Eukaryotes) facilitates the formation of the tricyclic core, yielding 4-demethylwyosine (imG-14).[4][10] In the final step to produce **Wyosine**, the enzyme Taw3 (or TYW3) methylates the N4 position of imG-14, again utilizing SAM as the methyl donor.[11]

Experimental Protocols

Isolation and Digestion of tRNA for Wyosine Analysis

A common method for analyzing **Wyosine** involves the isolation of total tRNA from cells, followed by enzymatic digestion to release the constituent nucleosides, which are then analyzed by HPLC-coupled mass spectrometry.



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1. Total tRNA Isolation: Total tRNA can be isolated from cell cultures or tissues using standard RNA extraction protocols, such as phenol-chloroform extraction followed by ethanol precipitation. Commercial kits for tRNA isolation are also available. It is crucial to ensure the purity and integrity of the isolated tRNA.

2. Enzymatic Digestion of tRNA to Nucleosides: This protocol outlines the complete enzymatic digestion of tRNA to its constituent nucleosides for subsequent analysis.

- Materials:

- Purified total tRNA
- Nuclease P1
- Bacterial Alkaline Phosphatase (BAP)
- Ammonium acetate buffer (pH 5.3)
- Tris-HCl buffer (pH 8.0)
- Nuclease-free water
- Procedure:
 - Resuspend purified tRNA in nuclease-free water.
 - Add ammonium acetate buffer (pH 5.3) to the tRNA solution.
 - Add Nuclease P1 to the mixture.
 - Incubate at 37°C for at least 2 hours to overnight to digest the tRNA into 5'-mononucleotides.
 - Add Tris-HCl buffer (pH 8.0) and Bacterial Alkaline Phosphatase (BAP).
 - Incubate at 37°C for an additional 2 hours to dephosphorylate the mononucleotides into nucleosides.
 - The resulting mixture of nucleosides is then ready for analysis by LC-MS/MS.[\[12\]](#)[\[13\]](#)

HPLC-Coupled Mass Spectrometry (LC-MS/MS) Analysis

The digested nucleoside mixture is separated by reverse-phase high-performance liquid chromatography (HPLC) and analyzed by tandem mass spectrometry (MS/MS).

- Chromatographic Separation: A C18 reverse-phase column is typically used with a gradient of an aqueous mobile phase (e.g., ammonium acetate or formic acid in water) and an organic mobile phase (e.g., acetonitrile or methanol).

- **Mass Spectrometric Detection:** The eluting nucleosides are ionized using electrospray ionization (ESI) and detected by a mass spectrometer. Identification of **Wyosine** is based on its specific retention time and mass-to-charge ratio (m/z) of 336.1 $[M+H]^+$.^[3] Further confirmation is achieved through MS/MS fragmentation analysis.

Chemical Synthesis of Wyosine

The chemical synthesis of **Wyosine** has been reported and typically involves a multi-step process starting from guanosine or a related precursor. One common strategy involves the formation of the imidazo-ring from 3-methylguanosine (m3G).^[4] An alternative route involves the direct and regioselective methylation of the N4-position of the tricyclic heterocyclic base of a **Wyosine** precursor using an organozinc reagent.^[4] These synthetic routes are complex and require expertise in organic synthesis.

Conclusion

Wyosine is a fascinating and biologically important modified nucleoside. Its unique chemical structure and crucial role in protein synthesis make it a compelling target for further research. The analytical techniques and protocols outlined in this guide provide a framework for the identification, quantification, and characterization of **Wyosine** in various biological contexts. A deeper understanding of **Wyosine**'s structure, properties, and biosynthesis could pave the way for novel therapeutic strategies and a more profound comprehension of the intricate mechanisms governing gene expression.

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